

Physical properties of 3-fluoro-N-phenylbenzamide (melting point, solubility)

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Compound of Interest

Compound Name: 3-fluoro-N-phenylbenzamide

Cat. No.: B177053

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Technical Guide: Physical Properties of 3-fluoro-N-phenylbenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known and predicted physical properties of **3-fluoro-N-phenylbenzamide** (CAS: 1629-09-0), with a focus on its melting point and solubility. While experimentally determined data for this specific compound is not readily available in public databases, this document outlines standard protocols for its determination and provides expected properties based on analogous compounds.

Physical Properties Data

Quantitative, experimentally verified physical properties for **3-fluoro-N-phenylbenzamide** are not extensively reported in publicly accessible literature. The following table summarizes the available computed data and qualitative solubility information inferred from its chemical structure and the properties of the parent compound, N-phenylbenzamide.

Property	Data / Predicted Value	Notes
Melting Point	Not Reported	An experimentally determined melting point is not available in the reviewed literature. A standard protocol for its determination is provided in Section 2.1.
Calculated LogP	3.078	The octanol-water partition coefficient suggests low solubility in water and preference for lipophilic environments.[1]
Qualitative Solubility	Inferred from structural analogy to N-phenylbenzamide and general principles of organic compound solubility.	
Water	Insoluble	The molecule is largely non-polar with a high carbon-to-heteroatom ratio.
5% HCl (aq)	Insoluble	The amide functional group is generally not basic enough to be protonated by dilute acid.
5% NaOH (aq)	Insoluble	The N-H proton of the amide is not sufficiently acidic to be deprotonated by a dilute base.
Organic Solvents	Soluble	Expected to be soluble in common organic solvents like acetone, ethanol, diethyl ether, and dichloromethane.

Experimental Protocols

The following sections detail standard laboratory methodologies for determining the melting point and solubility profile of a solid organic compound such as **3-fluoro-N-phenylbenzamide**.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a crystalline solid.^{[2][3]}

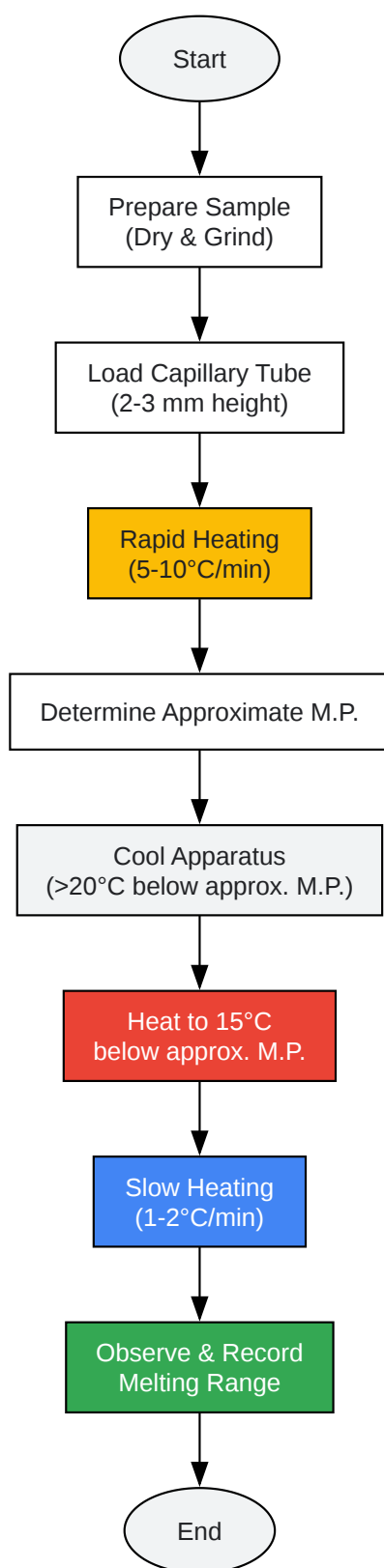
Apparatus:

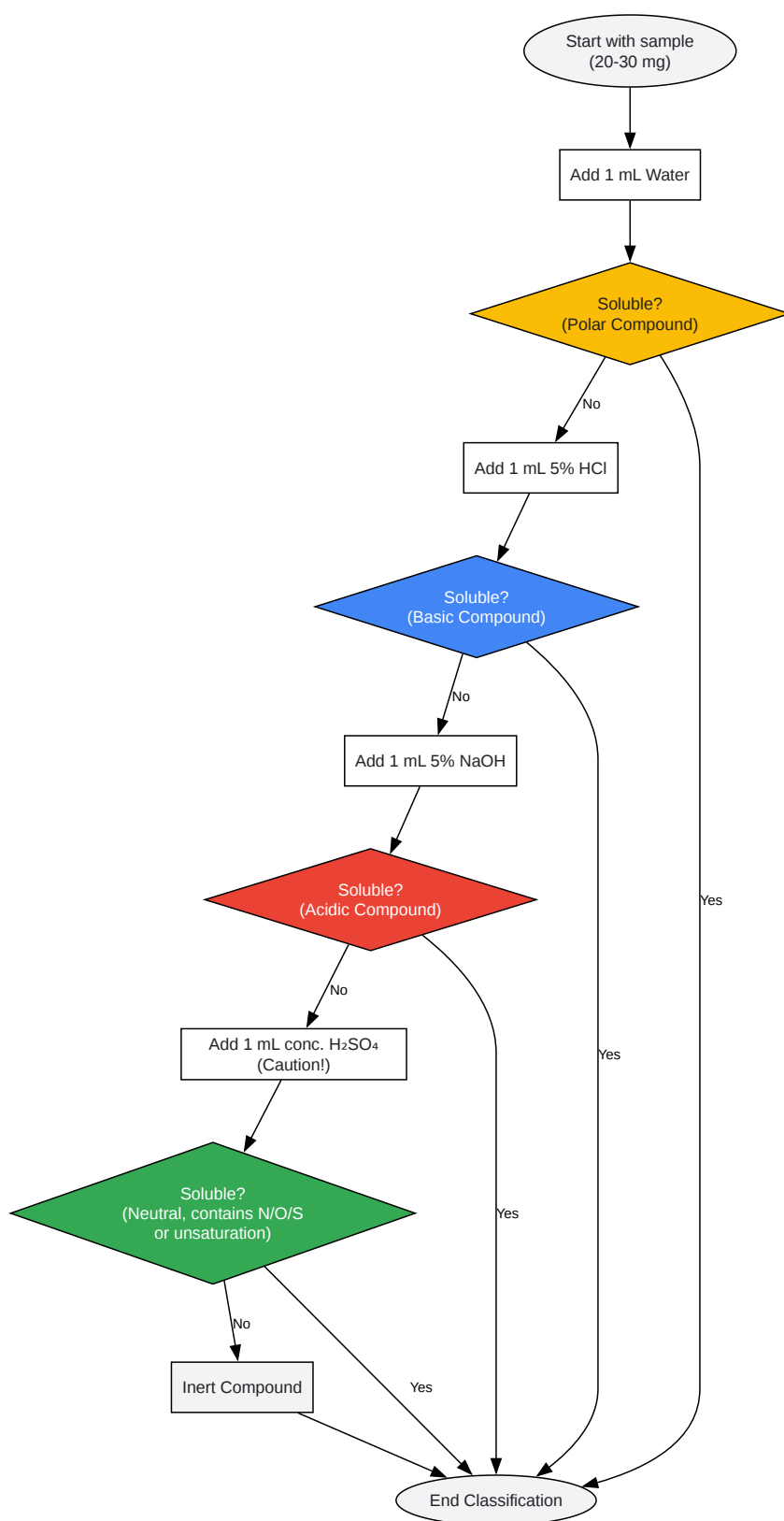
- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: Ensure the **3-fluoro-N-phenylbenzamide** sample is completely dry and finely powdered. Use a mortar and pestle to grind the crystals if necessary.^[4]
- Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. Drop the tube through a long, narrow glass tube to pack the sample tightly into the closed end. The final packed sample height should be 2-3 mm.^{[2][4]}
- Preliminary (Rough) Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus. Heat the sample at a rapid rate (e.g., 5-10°C per minute) and record the approximate temperature at which the sample melts. Allow the apparatus to cool significantly before the next step.^[4]
- Accurate Measurement: Prepare a new capillary tube with the sample. Set the apparatus to heat quickly to a temperature about 15-20°C below the approximate melting point observed in the previous step.^[4]

- Heating Rate Adjustment: Once the temperature is near the expected melting point, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.[\[2\]](#)[\[4\]](#)
- Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting). Continue heating slowly and record the temperature at which the last solid crystal disappears (completion of melting). The result is reported as a melting point range.[\[5\]](#)
- Replication: For accuracy, the determination should be repeated at least twice with fresh samples. The results should be consistent.[\[4\]](#)





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